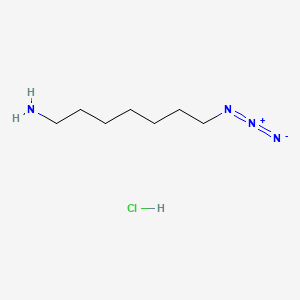
7-Azidoheptan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azidoheptan-1-amine hydrochloride is an organic compound that belongs to the class of azidoamines It is characterized by the presence of an azide group (-N₃) attached to a heptane chain, which is further linked to an amine group (-NH₂) and hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidoheptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptan-1-amine, which serves as the primary substrate.
Azidation: The amine group is converted to an azide group through a nucleophilic substitution reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Hydrochloride Formation: The resulting 7-azidoheptan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azidoheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C).
Major Products:
Reduction Products: Heptane-1,7-diamine.
Cycloaddition Products: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
7-Azidoheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Azidoheptan-1-amine hydrochloride is primarily based on its ability to undergo azide-alkyne cycloaddition reactions. This reaction mechanism involves the formation of a triazole ring, which can interact with various molecular targets and pathways. The azide group acts as a reactive moiety that facilitates the formation of stable covalent bonds with alkyne-containing molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-Azidohexane: Similar structure but with a shorter carbon chain.
7-Azidoheptanoic Acid: Contains a carboxylic acid group instead of an amine group.
Azidomethylbenzene: Contains a benzene ring instead of a heptane chain.
Uniqueness: 7-Azidoheptan-1-amine hydrochloride is unique due to its specific combination of an azide group, a heptane chain, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H17ClN4 |
|---|---|
Poids moléculaire |
192.69 g/mol |
Nom IUPAC |
7-azidoheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N4.ClH/c8-6-4-2-1-3-5-7-10-11-9;/h1-8H2;1H |
Clé InChI |
UREMDCIJKBGFMD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN)CCCN=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


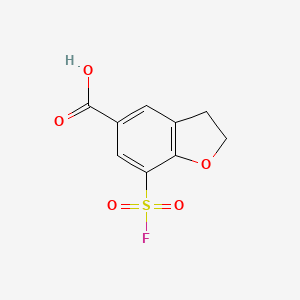
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
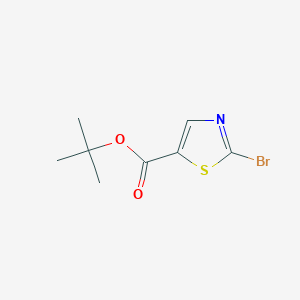
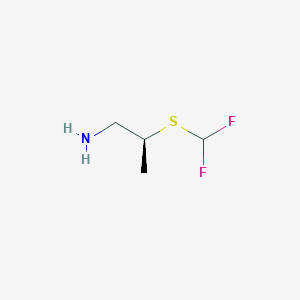
![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
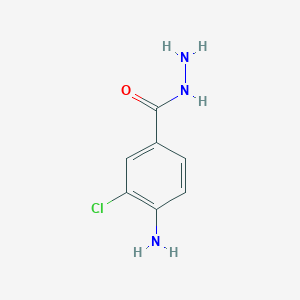
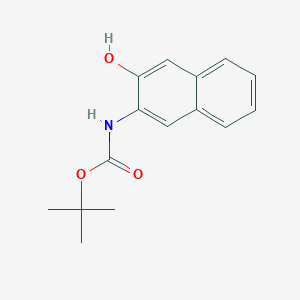
![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
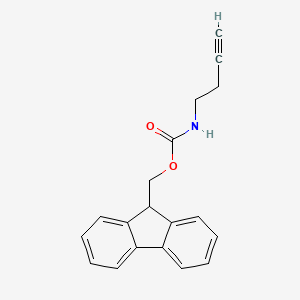
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

